molecular formula C14H10BrClO2 B285212 4-Chloro-2-methylphenyl 3-bromobenzoate

4-Chloro-2-methylphenyl 3-bromobenzoate

Cat. No.: B285212
M. Wt: 325.58 g/mol
InChI Key: OGZJHMOIOSTWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methylphenyl 3-bromobenzoate is a synthetic organic compound featuring a benzoate ester structure with halogen substituents. This class of compounds is of significant interest in various research fields, particularly in medicinal chemistry and materials science. Structurally, it consists of a 3-bromobenzoate moiety linked via an ester bond to a 4-chloro-2-methylphenyl ring. Related halo-substituted benzoate esters have been extensively studied for their potential as enzyme inhibitors. For instance, research on structurally similar halo-substituted mixed ester/amide analogues has demonstrated their potency as inhibitors for enzymes like jack bean urease, with certain compounds showing activity in the nanomolar range . The mechanism of action for such inhibitors often involves specific interactions with the enzyme's active site, driven by the halogen atoms and the overall molecular geometry. Furthermore, compounds with halogenated aromatic systems are frequently investigated in crystal engineering and materials research. Studies on similar esters, such as 4-methylphenyl 4-chlorobenzoate, provide insight into the molecular conformations and packing behaviors that can be expected, such as the dihedral angles between the aromatic rings which influence solid-state properties . This reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to use this compound to explore its potential in developing new biochemical tools or advanced materials.

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) 3-bromobenzoate

InChI

InChI=1S/C14H10BrClO2/c1-9-7-12(16)5-6-13(9)18-14(17)10-3-2-4-11(15)8-10/h2-8H,1H3

InChI Key

OGZJHMOIOSTWSX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-chloro-2-methylphenyl 3-bromobenzoate with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities References
This compound C₁₄H₁₀BrClO₂ 325.59 3-Br, 4-Cl-2-Me phenyl No reported bioactivity
Methyl 4-bromo-2-chlorobenzoate C₈H₆BrClO₂ 249.49 4-Br, 2-Cl High structural similarity (0.94)
4-Chloro-2-methylphenyl amido-substituted thiazole C₁₂H₁₀ClN₃OS 283.74 Thiazole with amido group 48% anticancer activity (A-549 cells)
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate C₂₄H₁₄ClF₃O₄ 458.80 Complex fluorinated chromen High lipophilicity (XLogP3 = 6.5)
Chlordimeform (Methanimidamide derivative) C₁₀H₁₃ClN₂ 196.68 4-Cl-2-Me phenyl, amidine Banned (carcinogenic)
Key Observations:

Substituent Positioning: Bromine at the 3-position (target compound) vs. The 4-chloro-2-methylphenyl group is shared with Chlordimeform, a banned pesticide, but the ester linkage in the target compound likely reduces toxicity compared to Chlordimeform’s amidine structure .

Lipophilicity :

  • The fluorinated chromen derivative (XLogP3 = 6.5) is significantly more lipophilic than the target compound, suggesting differences in membrane permeability and bioavailability.

However, the target compound’s ester linkage may limit similar activity without further derivatization.

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